molecular formula C11H18O3 B13214255 Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13214255
M. Wt: 198.26 g/mol
InChI Key: QOQXQQSTGYFYQI-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is an organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the formation of the spirocyclic ring system. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, making it suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactions, leveraging the efficiency and selectivity of photoredox catalysis. The use of continuous flow reactors can enhance the scalability and safety of the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating biological pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[23]hexane-2-carboxylate is unique due to its specific spirocyclic configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 5-methyl-2-propan-2-yl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-7(2)11(9(12)13-4)10(14-11)5-8(3)6-10/h7-8H,5-6H2,1-4H3

InChI Key

QOQXQQSTGYFYQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

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